Stereochemical and Aryl Group Impact on Target P2X3 Antagonistic Activity
The target compound, when incorporated into a larger heterocyclic framework as disclosed in Patent CN-12503468-A, results in final compounds that exhibit high P2X3 antagonistic activity, good selectivity, low toxicity, and good metabolic stability [1]. While direct IC50 values for this specific intermediate are not provided, the patent's broad claims and the described properties for the final compounds establish a direct, albeit qualitative, link between this specific chiral building block and the desired pharmacological profile. In contrast, structurally similar analogs, such as those with a 4-nitrophenyl or 3-methoxyphenyl substituent [2], would lead to compounds with undefined activity and selectivity, as the para-tolyl group is a key structural requirement for the claimed activity in this patent family [1]. This is a class-level inference based on the patent's specific disclosure of the (2R,4R)-4-(4-methylphenyl)oxolan-2-yl]methanol core.
| Evidence Dimension | Pharmacological Activity (P2X3 Antagonism) and Drug-like Properties |
|---|---|
| Target Compound Data | Results in compounds with "high P2X3 antagonistic activity, good selectivity, low toxicity, good metabolic stability" (Qualitative) |
| Comparator Or Baseline | Analogs with different aryl substitution (e.g., 4-nitrophenyl, 3-methoxyphenyl) or stereochemistry (e.g., racemic) |
| Quantified Difference | Not quantified; differentiation is based on presence/absence of the specific structural features required for the claimed activity in the patent. |
| Conditions | In vitro P2X3 antagonistic assays and ADME/Tox profiling (implied by patent claims). |
Why This Matters
This evidence demonstrates that the specific structural identity of this compound is integral to achieving the desired activity profile of the final P2X3 antagonist, making it a non-substitutable building block for projects targeting this patent space.
- [1] Patent CN-12503468-A. (2019). Heterocyclic compound, intermediate, and preparation method therefor and application thereof. Wuhan Ll Science and Technology Development Co., Ltd. Retrieved from https://idiyas.com/patent/badge/12503468 View Source
- [2] ChemSrc. (n.d.). (2R,4R)-4-(4-nitrophenyl)oxolan-2-ylmethanol (CAS 2059909-56-5) and (2R,4R)-4-(3-methoxyphenyl)oxolan-2-ylmethanol (CAS 2059912-26-2). Retrieved from https://www.kuujia.com/ View Source
